molecular formula C21H24ClNO B601788 Cyproheptadine hydrochloride monohydrate CAS No. 6032-06-0

Cyproheptadine hydrochloride monohydrate

Cat. No.: B601788
CAS No.: 6032-06-0
M. Wt: 341.9 g/mol
InChI Key: PFQPCBUPUOPHGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyproheptadine hydrochloride involves several steps. Initially, 1-methyl-4-chloropiperidine reacts with magnesium in tetrahydrofuran to form 1-methyl-4-chloropiperidine magnesium chloride. This intermediate then reacts with dibenzo[a,e]cycloheptatriene-5-ketone to produce 1-methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatriene)piperidine. The final product, cyproheptadine hydrochloride, is obtained by treating this intermediate with glacial acetic acid, hydrogen chloride gas, and acetic anhydride .

Industrial Production Methods: The industrial production of cyproheptadine hydrochloride follows a similar synthetic route but is optimized for higher yield and purity. The process involves the use of organic solvents and controlled reaction conditions to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: Cyproheptadine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of cyproheptadine hydrochloride, which may have different pharmacological properties .

Scientific Research Applications

Cyproheptadine hydrochloride monohydrate has a wide range of scientific research applications:

Mechanism of Action

Cyproheptadine hydrochloride exerts its effects by antagonizing serotonin and histamine receptors. It binds to the H1 receptor and serotonin (5-HT2A) receptor, blocking the action of these neurotransmitters. This results in the inhibition of allergic reactions and the stimulation of appetite . The compound also has anticholinergic and sedative effects .

Properties

IUPAC Name

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N.ClH.H2O/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;;/h2-11H,12-15H2,1H3;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQPCBUPUOPHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41354-29-4, 6032-06-0
Record name Piperidine, 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methyl-, hydrochloride, hydrate (2:2:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41354-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyproheptadine hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006032060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CYPROHEPTADINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43106T5KXT
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